![molecular formula C17H20N4OS B8033610 (1Z)-1-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]propan-2-one](/img/structure/B8033610.png)
(1Z)-1-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a degradation product of Olanzapine, a serotonergic compound, formed during storage or exposure to thermal stress . This compound is also referred to as Olanzapine Ketothiolactam and has the chemical name 1Z-[4,5-dihydro-2-(4-methyl-1-piperazinyl)-4-thioxo-3H-1,5-benzodiazepin-3-ylidene]-2-propanone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Olanzapine Thiolactam Impurity involves the degradation of Olanzapine under specific conditions. The degradation can occur during storage or when exposed to thermal stress
Industrial Production Methods
There are no specific industrial production methods for Olanzapine Thiolactam Impurity as it is primarily a degradation product rather than a target compound for industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Olanzapine Thiolactam Impurity can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions for these reactions depend on the specific type of reaction being carried out. For example:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may lead to the formation of thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
Olanzapine Thiolactam Impurity has several scientific research applications, including:
Chemistry: It is used as a reference standard for the analysis of Olanzapine degradation products.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is used in the development and testing of analytical methods for the detection and quantification of Olanzapine and its impurities.
Industry: It is used in the quality control and stability testing of Olanzapine formulations.
Wirkmechanismus
The mechanism of action of Olanzapine Thiolactam Impurity is not well-documented. as a degradation product of Olanzapine, it may interact with similar molecular targets and pathways. Olanzapine itself is known to interact with various neurotransmitter receptors, including serotonin, dopamine, and histamine receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Olanzapine Thiolactam Impurity include:
Olanzapine: The parent compound from which Olanzapine Thiolactam Impurity is derived.
Olanzapine N-oxide: Another degradation product of Olanzapine.
Olanzapine Sulfoxide: A related compound formed through the oxidation of Olanzapine.
Uniqueness
Olanzapine Thiolactam Impurity is unique due to its specific structure and formation conditions. Unlike other degradation products, it is formed primarily under thermal stress and storage conditions, making it a key indicator of the stability and quality of Olanzapine formulations .
Eigenschaften
IUPAC Name |
(1Z)-1-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11H,7-10H2,1-2H3,(H,19,23)/b13-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXKASHICBLMCC-QBFSEMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C1C(=S)NC2=CC=CC=C2N=C1N3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/1\C(=S)NC2=CC=CC=C2N=C1N3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

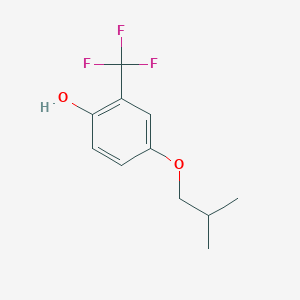

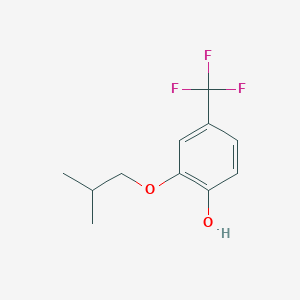
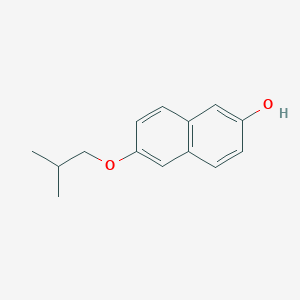
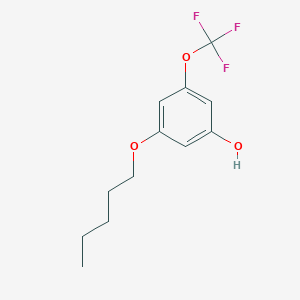

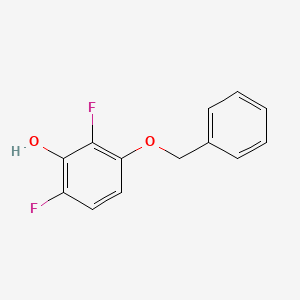

![3-Chloro-5-[(piperidin-1-yl)carbonyl]phenol](/img/structure/B8033569.png)
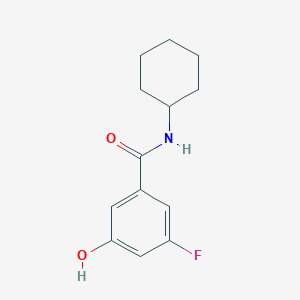

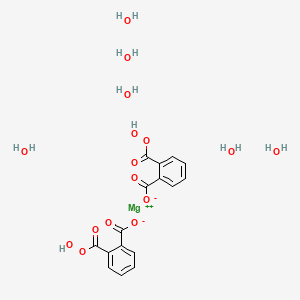
![(1R,2R,3R,7R,9S,10R,11S,12S)-3,10,11-trihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one](/img/structure/B8033603.png)
